

Application Notes and Protocols: Quantifying Acifran-Induced cAMP Inhibition

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Compound of Interest

Compound Name: Acifran

Cat. No.: B7790903

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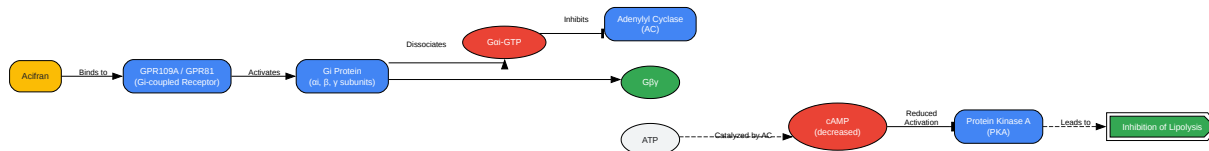
Introduction

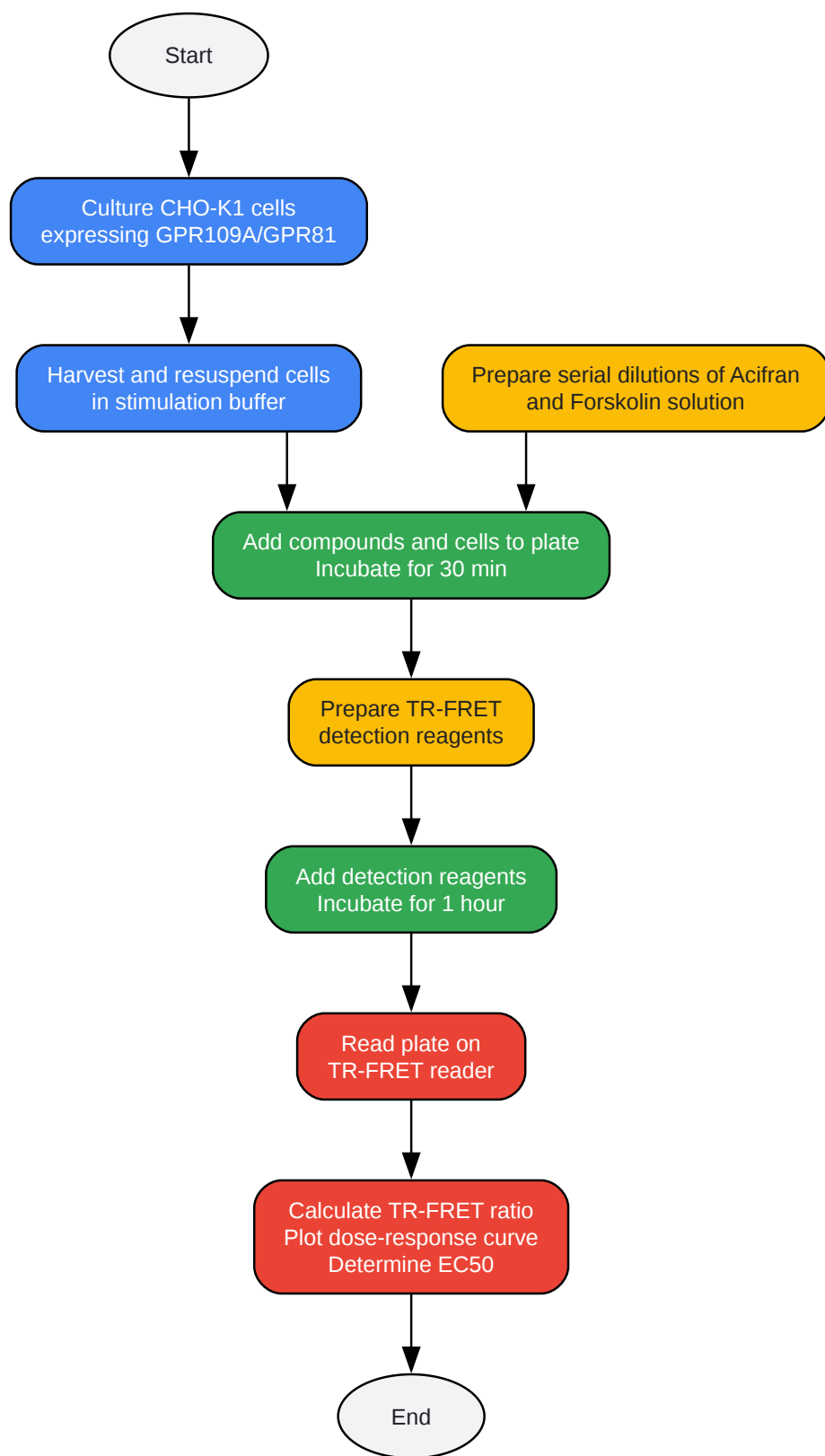
Acifran is a potent hypolipidemic agent that functions as an agonist for a subset of G protein-coupled receptors (GPCRs), primarily the hydroxycarboxylic acid receptors (HCARs). Its therapeutic effects, particularly the reduction of plasma free fatty acids, are mediated through the activation of the Gi alpha subunit-coupled receptors GPR109A (HCAR2) and GPR109B (HCAR3), as well as GPR81 (HCAR1). Activation of these receptors by **Acifran** leads to the inhibition of adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP signaling is a key mechanism in the inhibition of lipolysis in adipocytes.^{[1][2]}

These application notes provide a comprehensive guide to quantifying the inhibitory effect of **Acifran** on cAMP production. Included are the relevant signaling pathways, quantitative data on **Acifran**'s potency, and detailed protocols for cell-based cAMP assays.

Acifran Signaling Pathway

Acifran exerts its effect by binding to and activating Gi-coupled receptors on the cell surface. This initiates a signaling cascade that inhibits the production of cAMP.





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References

- 1. journals.physiology.org [journals.physiology.org]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
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